The GRR1 protein, encoded by the GRR1 gene in Saccharomyces cerevisiae, plays a crucial role in glucose sensing and regulation of gene expression related to carbohydrate metabolism. It is integral to the glucose repression mechanism, which suppresses the transcription of genes necessary for alternative carbohydrate metabolism when glucose is abundant. The protein is characterized by twelve tandem repeats of leucine-rich motifs, suggesting its involvement in protein-protein interactions, which are essential for its regulatory functions .
GRR1 is primarily studied in the yeast species Saccharomyces cerevisiae, a model organism widely used in molecular biology and genetics. This organism's ability to ferment sugars and its well-characterized genome make it an ideal candidate for studying metabolic pathways and regulatory mechanisms involving the GRR1 protein.
GRR1 belongs to a class of regulatory proteins that are involved in nutrient sensing and signal transduction pathways. It is classified as a member of the F-box protein family, which are known to be involved in ubiquitin-mediated proteolysis, thus linking nutrient availability to cellular responses .
The synthesis of GRR1 protein can be achieved through various methods, including:
In laboratory settings, techniques such as polymerase chain reaction (PCR) can be used to amplify the GRR1 gene from yeast genomic DNA. Following amplification, the gene can be cloned into plasmids suitable for expression in various systems. The resulting constructs are then transformed into competent cells for protein production .
The GRR1 protein consists of 1,151 amino acids and features twelve leucine-rich repeats that are critical for its function in mediating interactions with other proteins involved in glucose sensing pathways. The structural motifs suggest a role in binding to other cellular components necessary for signal transduction .
GRR1 is primarily involved in ubiquitination reactions within the glucose repression pathway. It acts as a substrate recognition component for E3 ubiquitin ligases, facilitating the degradation of target proteins that are no longer needed when glucose levels are high.
The mechanism involves the binding of GRR1 to target proteins followed by the transfer of ubiquitin moieties from ubiquitin-conjugating enzymes to these substrates. This process is crucial for regulating cellular responses to nutrient availability .
The action of GRR1 begins with its interaction with glucose sensors within the cell. Upon glucose availability, GRR1 mediates the repression of genes involved in alternative carbon metabolism by promoting their degradation through ubiquitination. This ensures that glucose is preferentially utilized by the cell.
Studies have shown that mutations in GRR1 lead to a loss of glucose repression, indicating its essential role in interpreting glucose signals and modulating gene expression accordingly .
GRR1 has several post-translational modifications that may affect its stability and interaction with other proteins. These modifications include phosphorylation and ubiquitination, which play roles in regulating its activity and function within metabolic pathways .
The study of GRR1 has significant implications in understanding metabolic diseases, particularly those related to insulin signaling and diabetes. Its role as a regulator of glucose metabolism makes it a potential target for therapeutic interventions aimed at restoring normal metabolic function.
Additionally, research on GRR1 contributes to broader insights into how cells adapt to nutrient changes, which has applications in biotechnology and synthetic biology where engineered yeast strains are used for biofuel production or biopharmaceuticals .
The GRR1 gene (Glucose Repression-Resistant 1) was first identified in Saccharomyces cerevisiae through genetic screens for mutants defective in glucose repression. Early studies revealed that GRR1 loss-of-function mutants exhibited resistance to glucose-mediated repression of alternative carbon source utilization pathways, implicating it as a critical regulator of carbon metabolism [1]. Further characterization established GRR1 as encoding an F-box protein, a component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex designated SCFᴳʳʳ¹ [2] [10]. This complex functions in ubiquitin-mediated proteolysis, targeting specific phosphorylated substrates for degradation by the 26S proteasome. Initial substrate profiling identified the G1 cyclins Cln1 and Cln2 as key targets of SCFᴳʳʳ¹, linking GRR1 to cell cycle regulation. Mutants lacking functional GRR1 displayed stabilized Cln1/2 proteins, resulting in aberrant cell cycle progression and morphological defects [2] [10]. Beyond cell cycle control, GRR1 was found to regulate nutrient sensing, including glucose transporter (HXT) gene expression and amino acid permease (AGP1) induction, highlighting its multifaceted roles [1] [2].
Table 1: Key Initial Discoveries in GRR1 Characterization
Discovery | Experimental Evidence | Functional Implication |
---|---|---|
Glucose Repression Role | Mutant screens showing resistance to glucose repression | GRR1 essential for carbon catabolite repression [1] |
F-Box Protein Identity | Co-immunoprecipitation with Skp1 and Cdc53 | Core component of SCF ubiquitin ligase complex [2] |
Cell Cycle Substrates | Stabilization of Cln1/2 in grr1Δ mutants | Controls G1/S transition via cyclin degradation [10] |
Morphogenesis Defects | Abnormal budding patterns in mutants | Regulates cytoskeletal organization [1] |
The GRR1 protein possesses a modular architecture essential for its function as a substrate recognition module within the SCF complex:
F-Box Domain: Located near the N-terminus (residues ~50-100), this ~50-amino acid motif mediates specific binding to Skp1. This interaction anchors GRR1 to the core SCF machinery, enabling ubiquitin transfer to bound substrates. The F-box domain contains conserved hydrophobic and charged residues critical for Skp1 binding affinity [3] [5]. Mutation of key residues (e.g., Leu8, Pro9, Ile16) within this motif abolishes SCF assembly and function [5].
Leucine-Rich Repeats (LRRs): C-terminal to the F-box, GRR1 contains 11 cysteine-containing LRRs forming a horseshoe-shaped solenoid structure. Computational modeling and mutational analysis revealed that the concave surface of this LRR domain exhibits a high density of positively charged residues (e.g., Arg485, Arg680, Lys498). This cationic surface is critical for binding phosphorylated substrates like Cln2. Substitution of these arginines with glutamine (R485Q, R680Q) or glutamate (R680E) disrupts phospho-substrate binding without affecting SCF assembly [2] [10]. The LRR domain also contains a variable poly-Asn stretch and disordered regions contributing to structural flexibility.
Post-Translational Modifications: GRR1 itself undergoes regulatory modifications, including phosphorylation on 10 residues and ubiquitination at Lys567 and Lys622, suggesting feedback regulation of its stability or activity [1].
Table 2: Functional Domains of GRR1 and Their Roles
Domain/Motif | Structural Features | Functional Role | Key Interactors/Substrates |
---|---|---|---|
F-Box Domain | 50 aa; hydrophobic core; conserved L8, P9, I16 | Skp1 binding; SCF complex integration | Skp1 [3] [5] |
LRR Domain | 11 repeats; horseshoe conformation; cationic concave surface | Phosphorylated substrate recognition | Cln1, Cln2, Gic2, Mth1 [2] [10] |
Disordered Regions | N/C-termini; unstructured | Facilitates dynamic interactions | Unknown substrates [1] |
Poly-Asn Stretch | Variable AAC trinucleotide repeat | Potential regulatory spacer | - |
GRR1 orthologs exhibit significant conservation across diverse fungal lineages while also showing species-specific adaptations:
Conservation in Ascomycetes: Orthologs of GRR1 are found in all sequenced ascomycetous fungi, including pathogens like Candida albicans (GRR1) and Fusarium graminearum (Fbp1). These share the core F-box-LRR architecture and roles in nutrient sensing. In Kluyveromyces lactis, Grr1 regulates the glucose sensor Sms1, analogous to its role in S. cerevisiae [3] [9].
Lineage-Specific Expansions: While S. cerevisiae possesses 11 F-box proteins, other fungi exhibit expansions. For example, Macrophomina phaseolina (a plant pathogen) encodes 31 F-box proteins, with MPH_00568 and MPH_05531 showing high similarity to Magnaporthe grisea F-box proteins involved in pathogenesis [9]. Basidiomycetes like Ustilago maydis have fewer (16), suggesting differential evolutionary pressures.
Functional Diversification: Although core cell cycle functions (e.g., cyclin degradation) are conserved, some orthologs have acquired specialized roles:
Table 3: Evolutionary Conservation of GRR1 Orthologs in Fungi
Fungal Species | Classification | Ortholog Name | Domain Composition | Key Conserved Functions |
---|---|---|---|---|
Saccharomyces cerevisiae | Ascomycete (Yeast) | Grr1 | F-box + 11 LRRs | Cell cycle, glucose sensing, sulfite detoxification [1] [3] |
Candida albicans | Ascomycete (Pathogen) | Grr1 | F-box + LRRs | Cyclin degradation, hyphal morphogenesis [3] |
Magnaporthe grisea | Ascomycete (Pathogen) | Pth1 | F-box + LRRs | Appressorium formation, virulence [3] [9] |
Macrophomina phaseolina | Ascomycete (Pathogen) | MPH_00568 | F-box + LRRs | Putative role in pathogenesis [9] |
Gigaspora rosea | Glomeromycota (Symbiont) | N/A | F-box + LRRs | Nutrient signaling in symbiosis [6] |
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